molecular formula C25H23FN4O5S B11367113 N-(2-fluorophenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(2-fluorophenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11367113
M. Wt: 510.5 g/mol
InChI Key: AEMHONBCPRNIMS-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a methanesulfonylpyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of the Furan Intermediate: The furan ring is synthesized through cyclization reactions involving furfural or other furan derivatives.

    Coupling Reactions: The fluorophenyl and furan intermediates are coupled with a methanesulfonylpyrimidine derivative using palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) or a precursor in the synthesis of complex drug molecules.

    Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the furan and methanesulfonylpyrimidine moieties contribute to the overall stability and specificity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • **N-(2-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, for example, can significantly alter the compound’s reactivity and binding affinity compared to its chloro- or bromo-analogues.

Properties

Molecular Formula

C25H23FN4O5S

Molecular Weight

510.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-[furan-2-ylmethyl-[(2-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23FN4O5S/c1-34-22-12-6-3-8-17(22)15-30(16-18-9-7-13-35-18)21-14-27-25(36(2,32)33)29-23(21)24(31)28-20-11-5-4-10-19(20)26/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

AEMHONBCPRNIMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4F)S(=O)(=O)C

Origin of Product

United States

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